Product packaging for Myxalamid B(Cat. No.:CAS No. 86934-10-3)

Myxalamid B

Cat. No.: B1235274
CAS No.: 86934-10-3
M. Wt: 401.6 g/mol
InChI Key: QQZJCNSHAVQKIC-DDKJXSSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxalamid B is a secondary metabolite isolated from the myxobacterium Myxococcus xanthus. It functions as a potent antibiotic with demonstrated activity against a spectrum of organisms including yeasts, molds, and some Gram-positive bacteria . The primary mechanism of action of this compound is the specific inhibition of the mitochondrial electron transport chain. Research has shown that it acts by blocking the respiratory chain at the site of Complex I (NADH: ubiquinone oxidoreductase) in beef heart submitochondrial particles . This targeted inhibition makes it a valuable tool for studying cellular respiration and energy metabolism. The compound is biosynthesized by a combined polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, which is characteristic of several biologically active metabolites produced by myxobacteria . This compound is supplied for Research Use Only. It is intended for laboratory research purposes and is not approved for use in humans, animals, or as a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO3 B1235274 Myxalamid B CAS No. 86934-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86934-10-3

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1

InChI Key

QQZJCNSHAVQKIC-DDKJXSSXSA-N

SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Isomeric SMILES

C[C@@H](CO)NC(=O)/C(=C/C=C/C=C\C=C\C(=C\[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)\C)/C

Canonical SMILES

CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid B
myxalamide B

Origin of Product

United States

Myxalamid B Production and Isolation Methodologies

Myxobacterial Source Organisms and Cultivation Strategies

Myxalamids are a class of secondary metabolites produced by various species of myxobacteria, a group of Gram-negative δ-proteobacteria known for their complex social behaviors and as prolific producers of bioactive natural products. uni-saarland.deoup.com The production of Myxalamid B and its analogues is not limited to a single species but has been identified in different genera, indicating a relatively common occurrence within myxobacteria. researchgate.net

Myxococcus xanthus is a well-studied myxobacterial model organism and a notable producer of myxalamids. uni-saarland.deasm.org The initial discovery of myxalamids was in Myxococcus xanthus strain Mx x12, which was isolated from goat dung collected near Olympia, Greece. researchgate.net This strain was found to produce a mixture of four related compounds: myxalamid A, B, C, and D. researchgate.netnih.govjst.go.jp Subsequent research has shown that myxalamid production is a common trait among M. xanthus strains; a study of 98 different strains from diverse geographical locations revealed that all of them produce myxalamids. asm.orgnih.gov

While many strains produce a mix of myxalamids, the relative abundance of each analogue can vary. For instance, the well-known laboratory strain M. xanthus DK1622 produces myxalamid A as its main myxalamid metabolite, with smaller quantities of this compound and C. uni-saarland.debeilstein-journals.org In contrast, strain Mx x12 produces this compound as the primary component. researchgate.netnih.gov

Fermentation for myxalamid production has been carried out under various laboratory conditions. For large-scale production with strain Mx x12, fermentations were conducted in 70-liter fermentors. researchgate.net Different media have been utilized to optimize yield, with yields reaching up to 120 mg/liter, which is considered high for myxobacterial antibiotics. researchgate.net The addition of sodium acetate (B1210297) to the medium was found to increase the antibiotic yield. researchgate.net For broader screening studies, a common medium is CTT (Casitone-Tris), with fermentation typically running for 96 hours at 30°C with shaking. nih.govasm.org

Table 1: Fermentation Parameters for Myxalamid Production in Myxococcus xanthus

ParameterConditionSource
Producing Strains Mx x12, DK1622, and 96 other tested strains uni-saarland.deresearchgate.netnih.gov
Primary Analogue This compound (strain Mx x12); Myxalamid A (strain DK1622) uni-saarland.deresearchgate.net
Fermentation Scale Up to 70 liters researchgate.net
Culture Media Modified Probion liquid medium, Peptone liquid medium, CTT medium researchgate.netnih.govasm.org
Key Media Components 1% Probion L, 0.3% sodium acetate, 0.05% MgSO₄·7H₂O, 0.05% CaCl₂·2H₂O researchgate.net
10 g/L casitone, 10 ml/L of 0.8 M MgSO₄, 10 ml/L of 1 M Tris-HCl nih.govasm.org
Temperature 30°C nih.govasm.org
Aeration Rate 0.14 v/v/minute (for 70L fermentor) researchgate.net
Agitation 200 rpm nih.gov
Fermentation Time 96 hours nih.govasm.org

Stigmatella aurantiaca is another myxobacterial species recognized for its ability to produce myxalamids. researchgate.net Strain Sg a15, in particular, has been identified as a producer. uni-saarland.deresearchgate.net Unlike M. xanthus DK1622, S. aurantiaca Sg a15 produces this compound as the major metabolite, with detectable amounts of myxalamids C and D, and only trace quantities of myxalamid A. uni-saarland.de

The biosynthetic gene clusters responsible for myxalamid production have been studied in both S. aurantiaca and M. xanthus. uni-saarland.de The myxalamid biosynthetic machinery in S. aurantiaca Sg a15 involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, designated MxaA. nih.govasm.org The genetic and metabolic pathways have been a subject of detailed investigation, highlighting the conserved nature of this biosynthetic capability across different myxobacterial genera. acs.org

The production of myxalamids is not confined to the genera Myxococcus and Stigmatella. Research has revealed their presence in other myxobacteria, underscoring their widespread distribution. researchgate.net Strains of Myxococcus virescens and Myxococcus stipitatus have also been confirmed as myxalamid producers. researchgate.net

Table 2: Myxalamid-Producing Myxobacterial Species and Strains

GenusSpeciesStrain(s)Primary Myxalamid AnalogueSource
MyxococcusxanthusMx x12, Mx x17, Mx x41, DK1622This compound (Mx x12), Myxalamid A (DK1622) uni-saarland.deresearchgate.net
virescensMx v18, Mx v27, Mx v32, Mx v36Not specified researchgate.net
stipitatusMx s3, Mx s9Not specified researchgate.net
StigmatellaaurantiacaSg a15This compound uni-saarland.deresearchgate.net

Stigmatella aurantiaca Strains and Culture Conditions

Extraction and Purification Techniques for this compound and Analogues

The recovery of myxalamids from fermentation cultures involves extracting both the cell mass and the culture supernatant, as the compounds are distributed between both phases. researchgate.netnih.gov A common laboratory method involves supplementing the culture medium with an adsorber resin, such as Amberlite XAD-16. nih.govasm.org After fermentation, the cells and the resin are harvested together by centrifugation. asm.orgasm.org The resulting pellet is then extracted, typically with methanol (B129727), to recover the produced secondary metabolites. asm.org

For purification, a series of chromatographic techniques are employed. Initial separation of the crude extract can be performed using thin-layer chromatography (TLC). researchgate.net For example, using a toluene-ethanol (9:1) solvent system, the myxalamid mixture shows an Rf value of 0.27. researchgate.net Further separation of the individual myxalamid homologues (A, B, C, and D) requires more advanced chromatographic methods like high-performance liquid chromatography (HPLC). uni-saarland.deresearchgate.net

More recently, Supercritical Fluid Extraction (SFE) has been explored as a modern alternative to conventional solvent extraction for myxobacterial metabolites. researchgate.net This technique can offer superior yields for certain compounds. For lipophilic compounds like myxalamids (with a logP higher than 3), SFE using 20% ethyl acetate as a co-solvent has been shown to be particularly effective. researchgate.net

Advanced Methodologies for Structural Elucidation of this compound

The definitive structure of this compound and its analogues was established through detailed spectroscopic analysis. While initial characterization involved techniques like infrared spectrophotometry, advanced methods were crucial for complete structural assignment. nih.gov

A key area of advanced study has been the biosynthetic machinery, particularly the terminal domain of the hybrid PKS/NRPS enzyme MxaA. nih.gov This terminal reductase (R) domain is responsible for the final step in the biosynthesis. Structural homology searches using the Dali server have revealed that the MxaA terminal reductase domain is closely related to other non-ribosomal peptide synthetase reductase domains. researchgate.net Crystal structures of related reductase domains have been determined, providing insight into the catalytic mechanism and substrate binding. researchgate.net

For complex organic molecules like this compound, NMR crystallography represents a powerful, advanced methodology for determining or refining structures in the solid state. wikipedia.orgnih.gov This technique is especially valuable for materials that are difficult to crystallize into single crystals suitable for X-ray diffraction. wikipedia.org NMR crystallography utilizes solid-state NMR observables, such as chemical shift anisotropy and dipolar couplings, often in combination with quantum chemistry calculations (e.g., density functional theory), to determine atomic-scale structure and molecular packing. wikipedia.orgmdpi.com By comparing experimentally measured NMR chemical shifts with those calculated for a proposed crystal structure, the model can be validated and refined, providing a high level of confidence in the final structure. nih.govmdpi.com This approach can be used to unambiguously determine features like hydrogen bonding and the precise conformation of molecules within a crystal lattice. nih.gov

Myxalamid B Biosynthesis

Identification and Characterization of the Myxalamid Biosynthetic Gene Cluster (BGC)

The genetic blueprint for myxalamid production is located in a specific region of the bacterial chromosome known as a biosynthetic gene cluster (BGC). The identification and analysis of this cluster have been pivotal in understanding how myxalamids are constructed. nih.govasm.org

The genes responsible for myxalamid biosynthesis are organized into a contiguous stretch of DNA referred to as the mxa gene cluster. nih.govasm.org This cluster was first identified and characterized in Stigmatella aurantiaca Sga15. nih.gov A DNA region of approximately 50,000 base pairs was sequenced and confirmed through gene disruption experiments to be directly involved in myxalamid production. nih.gov The organization of the mxa cluster is crucial for the coordinated expression of the biosynthetic enzymes. tandfonline.com In S. aurantiaca, the non-ribosomal peptide synthetase (NRPS) gene, mxaA, is located 3.7 kb downstream from the polyketide synthase (PKS) gene, mxaB1. tandfonline.com A similar organization is observed in the myxalamid-producing myxobacterium Cystobacter fuscus, which contains a homologous mxa-like gene cluster. tandfonline.com

Table 1: Key Genes in the Myxalamid (mxa) Biosynthetic Gene Cluster

GeneEncoded Enzyme/ProteinGeneral Function in Myxalamid Biosynthesis
mxaANon-Ribosomal Peptide Synthetase (NRPS)Incorporates the terminal alanine (B10760859) moiety and facilitates reductive chain release. nih.gov
mxaB1Polyketide Synthase (PKS)Part of the final PKS module, working in conjunction with MxaB2. nih.gov
mxaB2Polyketide Synthase (PKS)Part of the final PKS module, working in conjunction with MxaB1. nih.gov
mxaCPolyketide Synthase (PKS)Component of the multi-enzyme PKS system responsible for polyketide chain elongation. nih.gov
mxaDPolyketide Synthase (PKS)Component of the multi-enzyme PKS system responsible for polyketide chain elongation. nih.gov
mxaEPolyketide Synthase (PKS)Component of the multi-enzyme PKS system responsible for polyketide chain elongation. nih.gov
mxaFPolyketide Synthase (PKS)Component of the multi-enzyme PKS system responsible for polyketide chain elongation. nih.gov

Bioinformatic analysis of the mxa gene cluster has been instrumental in predicting the function of its constituent genes and the domains within the encoded enzymes. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can identify BGCs and predict the core chemical structure of the resulting secondary metabolite. Analysis of the mxa cluster reveals a hybrid PKS/NRPS system. nih.govnih.gov The PKS genes (mxaB1, mxaB2, mxaC-F) are predicted to contain multiple modules, each responsible for the addition and modification of a specific polyketide extender unit. nih.gov The NRPS gene, mxaA, is predicted to encode a single module for the incorporation of an amino acid. nih.gov A unique feature identified through sequence analysis is the final PKS module, which is unconventionally encoded on two separate genes, mxaB1 and mxaB2. nih.gov

Genomic Localization and Organization (e.g., mxa gene cluster)

Enzymatic Machinery of Myxalamid Biosynthesis

The synthesis of the myxalamid scaffold is carried out by a Type I modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). nih.govuni-saarland.de This enzymatic complex functions as an assembly line, where the growing molecule is passed from one catalytic domain to the next.

The polyketide backbone of myxalamid is assembled by a series of modular Type I PKS enzymes. Each module is a multi-domain unit responsible for one cycle of chain elongation. The core domains of a typical PKS module include:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester bond. acs.org

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Additional tailoring domains modify the β-keto group formed after each condensation:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. jmb.or.kr

Dehydratase (DH): Eliminates the hydroxyl group, forming a double bond. jmb.or.kr

Enoylreductase (ER): Reduces the double bond to a single bond. jmb.or.kr

The specific combination of these tailoring domains within each module dictates the final structure of the polyketide chain. In the myxalamid BGC, six PKS genes (mxaB1, mxaB2, mxaC-F) encode the modules with the necessary domains for the synthesis of the myxalamid polyketide core. nih.gov

Following the assembly of the polyketide chain, the final building block is added by a non-ribosomal peptide synthetase (NRPS) enzyme, MxaA. nih.gov MxaA is a single-module NRPS responsible for incorporating an alanine residue onto the polyketide intermediate. nih.govnih.gov The domains within the MxaA module include:

Condensation (C) domain: Catalyzes the formation of a peptide bond between the polyketide chain (transferred from the PKS) and the alanine amino acid.

Adenylation (A) domain: Recognizes and activates a specific amino acid (in this case, alanine) as an aminoacyl-adenylate. jmb.or.kr

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a thioester linkage. jmb.or.kr

Table 2: Domains of the MxaA NRPS Module

DomainAbbreviationFunction
CondensationCForms the amide bond between the polyketide and alanine.
AdenylationASelects and activates alanine. jmb.or.kr
Peptidyl Carrier ProteinPCP/TTethers the activated alanine. jmb.or.kr
ReductaseRCatalyzes the reductive release of the final product as an alcohol. nih.govresearchgate.net

A key feature of myxalamid biosynthesis is the mechanism of chain termination and release from the enzymatic assembly line. Unlike many PKS/NRPS systems that use a thioesterase (TE) domain to hydrolyze the final product, the myxalamid pathway employs a terminal reductase (R) domain located at the C-terminus of MxaA. nih.govresearchgate.netpnas.org This reductase domain is homologous to NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs). researchgate.net

The MxaA reductase domain catalyzes a four-electron reduction of the thioester-linked peptidyl intermediate. nih.govresearchgate.net This process occurs in a non-processive, two-step manner, first reducing the thioester to an aldehyde intermediate, which is then further reduced to a primary alcohol. researchgate.net This reductive release mechanism is responsible for the formation of the characteristic 2-amino-propanol moiety at the terminus of the myxalamid structure. nih.govpnas.org The crystal structure of the MxaA reductase domain has been solved, both with and without the NADPH cofactor, providing significant insight into the structural basis for this novel type of product release from NRPS machinery. researchgate.net

Acyltransferase Domain Specificities and Substrate Loading

The acyltransferase (AT) domains within the Myxalamid B polyketide synthase are crucial for selecting and loading the correct building blocks, known as extender units, onto the growing polyketide chain. In modular PKS systems, each module typically contains an AT domain with a specific affinity for a particular acyl-CoA substrate, such as malonyl-CoA or methylmalonyl-CoA. mdpi.comuni-saarland.de The AT domain transfers the selected extender unit to the acyl carrier protein (ACP) of the same module. uni-saarland.de

Sequence comparisons of myxobacterial AT domains have revealed that the consensus sequences previously thought to be reliable predictors for methylmalonyl-CoA and malonyl-CoA specificity in other bacteria like streptomycetes and bacilli are not always accurate for myxobacteria. nih.gov This highlights the unique characteristics of myxobacterial PKS systems. The loading of the starter unit is a critical initial step. In the case of this compound, the loading module's AT domain specifically recognizes and incorporates isobutyryl-CoA. nih.govnih.gov

Biosynthetic Precursors and Elongation Mechanisms

The construction of the this compound molecule relies on the availability of specific starter and extender units and the precise execution of chain elongation steps.

Origin of Starter Units (e.g., isobutyryl-CoA)

The starter unit for this compound biosynthesis is isobutyryl-CoA (IB-CoA). nih.govnih.gov The origin of this crucial precursor can vary between different producing organisms, demonstrating metabolic flexibility. In Myxococcus xanthus, even in mutants with a defective branched-chain α-keto acid dehydrogenase (bkd) complex, which is a common source of IB-CoA from valine degradation, the production of this compound persists. nih.govresearcher.life In these M. xanthus bkd mutants, IB-CoA is derived from the amino acid valine through an alternative pathway. nih.govresearcher.lifeebi.ac.uk

Conversely, in Stigmatella aurantiaca, another myxalamid producer, the IB-CoA starter unit is supplied through the α-oxidation of iso-odd fatty acids. nih.govresearcher.lifeebi.ac.uk This connection between primary fatty acid metabolism and secondary metabolite biosynthesis is a notable feature. The catabolism of branched-chain amino acids like valine, leucine, and isoleucine is a rich source for various PKS starter units. nih.gov

OrganismPrimary Origin of Isobutyryl-CoA for Reference
Myxococcus xanthus (bkd mutant)Valine nih.govresearcher.lifeebi.ac.uk
Stigmatella aurantiacaα-oxidation of iso-odd fatty acids nih.govresearcher.lifeebi.ac.uk

Chain Elongation and Stereochemical Control

Following the loading of the isobutyryl-CoA starter unit, the polyketide chain is elongated through the sequential addition of extender units by the downstream PKS modules. Each module is responsible for one cycle of elongation and any associated chemical modifications. mdpi.com The core process involves a decarboxylative Claisen-like condensation reaction catalyzed by the ketosynthase (KS) domain, which links the growing chain to the newly loaded extender unit on the ACP. uni-saarland.dersc.org

Stereochemical control during chain elongation is critical for the final structure and biological activity of the polyketide. This control is exerted by the domains within each module. While AT domains select the extender units, research on other modular PKS systems like the 6-deoxyerythronolide B synthase (DEBS) suggests that the stereochemistry of methyl-branched centers is primarily determined by the KS domains, not the AT domains. acs.org The optional reductive domains, ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within a module dictate the degree of reduction of the β-keto group formed after each condensation, further influencing the final stereochemistry. sciepublish.com The myxalamid PKS features an unusual genetic organization in its final module, which is encoded by two separate genes, mxaB1 and mxaB2. nih.gov

Post-Assembly Line Modifications and Tailoring Enzymes

Once the polyketide chain is assembled and released from the PKS/NRPS machinery, it often undergoes further enzymatic modifications by tailoring enzymes to yield the final mature natural product. rsc.orgsciepublish.com In the biosynthesis of myxalamids, the fully assembled polyketide-peptide hybrid is released from the terminal NRPS module. This release is not performed by a typical thioesterase (TE) domain but by a terminal reductase (R) domain. nih.govuni-saarland.de

The MxaA protein, the terminal NRPS, contains a domain with homology to NAD-binding proteins that catalyzes a novel reductive release of the chain, forming the 2-amino-propanol moiety at the terminus of the myxalamid molecule. nih.gov This four-electron reduction first produces an aldehyde intermediate which is then further reduced to a primary alcohol. researchgate.netnih.gov It has been proposed that Myxalamid S, a hydroxylated precursor, might be produced first and subsequently dehydrated, either enzymatically or non-enzymatically, to form the conjugated pentadiene system characteristic of Myxalamids A-D. uni-saarland.de

Regulatory Networks Governing Myxalamid Biosynthesis

The production of secondary metabolites like myxalamids is tightly regulated to coordinate with the growth and developmental stages of the producing organism. The genes required for the biosynthesis of a particular secondary metabolite are typically clustered together in the bacterial chromosome, which facilitates their coordinated regulation. asm.org

The myxalamid biosynthetic gene cluster in Stigmatella aurantiaca Sga15 spans approximately 50,000 base pairs. nih.gov Analysis of gene clusters for other complex natural products, such as simocyclinone, reveals the presence of putative regulatory genes within the cluster itself. asm.org These genes often encode transcriptional activators or response regulators that can control the expression of the biosynthetic genes. asm.org While specific regulatory proteins governing the myxalamid gene cluster have not been extensively detailed in the provided search results, it is a common feature in secondary metabolite biosynthesis for such regulatory elements to be present and to respond to various physiological and environmental signals. researchgate.net

Engineering of Biosynthetic Pathways for Analog Production

The modular nature of PKS and NRPS systems makes them attractive targets for biosynthetic engineering to create novel analogs of natural products. nih.govfrontiersin.org By modifying the biosynthetic pathway, it is possible to generate new compounds with potentially improved or altered biological activities.

One successful strategy is mutasynthesis, where the biosynthesis of the natural starter unit is blocked by gene deletion, and the mutant strain is then fed with synthetic analogs of the starter unit. nih.gov This approach has been successfully applied to the myxalamid pathway. By creating bkd mutants of M. xanthus and S. aurantiaca and feeding them various carboxylic acids, researchers have generated a series of new myxalamid derivatives. nih.govresearcher.life This demonstrates the flexibility of the myxalamid loading module to accept alternative starter units. uni-saarland.de

Mutasynthesis Approaches for this compound Derivatives

Mutasynthesis, a technique that involves genetically blocking the biosynthesis of a natural product's starter unit and feeding analogues of the natural precursor, has been successfully applied to the myxalamid biosynthetic pathway to generate novel derivatives. rsc.orgnih.gov This approach leverages the inherent flexibility of the polyketide synthase (PKS) loading module to accept alternative starter units, leading to the production of structurally diverse myxalamids.

Research has focused on using mutants of Myxococcus xanthus and Stigmatella aurantiaca with a defective bkd locus. nih.gov The bkd gene cluster is responsible for the degradation of branched-chain amino acids like valine and isoleucine into their corresponding acyl-CoA esters, which serve as the natural starter units for myxalamid biosynthesis (isobutyryl-CoA for this compound and 2-methylbutyryl-CoA for myxalamid A). uni-saarland.de By inactivating the bkd locus, the native supply of these starter units is significantly reduced, creating an opportunity to introduce exogenous carboxylic acids that can be activated to their CoA thioesters and incorporated by the myxalamid synthase machinery. rsc.orguni-saarland.de

Interestingly, these bkd mutants are often still capable of producing this compound, albeit at reduced levels. nih.gov Studies have revealed different compensatory pathways in the two most commonly studied myxobacterial strains. In the M. xanthus bkd mutant, the isobutyryl-CoA (IB-CoA) starter unit is still derived from valine, suggesting a redundant or alternative pathway for its formation. nih.gov In contrast, the S. aurantiaca bkd mutant utilizes a different route where IB-CoA is generated from the alpha-oxidation of iso-odd fatty acids, thereby linking primary fatty acid metabolism with secondary metabolite biosynthesis. nih.gov

In a key study, feeding 19 different carboxylic acids to bkd mutants of M. xanthus and S. aurantiaca led to the successful production of nine new myxalamid derivatives. uni-saarland.de This demonstrates the considerable promiscuity of the myxalamid acyltransferase (AT) loading domain. The efficiency of incorporation varied, with M. xanthus showing greater flexibility in utilizing a wider range of precursors compared to S. aurantiaca. uni-saarland.de This suggests that the acyl-CoA ligase and/or the loading AT domain of M. xanthus is more permissive, especially towards larger starter units. uni-saarland.de

The table below summarizes a selection of precursors fed to M. xanthus and S. aurantiaca bkd mutants and the resulting novel myxalamid derivatives.

Precursor FedProducing StrainResulting Derivative ClassStructural Modification
Cyclopropanecarboxylic acidM. xanthus, S. aurantiacaMyxalamid MS-6Cyclopropyl starter unit
Thiophene-2-carboxylic acidM. xanthus, S. aurantiacaMyxalamid MS-7Thienyl starter unit
Pivalic acidM. xanthus, S. aurantiacaMyxalamid MS-8tert-butyl starter unit
Isovaleric acidM. xanthusMyxalamid CIsovaleryl starter unit
2-Methylvaleric acidM. xanthusNovel Myxalamid2-Methylvaleryl starter unit

Heterologous Expression and Combinatorial Biosynthesis Strategies

The generation of novel this compound analogues is further advanced by strategies involving heterologous expression and combinatorial biosynthesis. Myxococcus xanthus has emerged as a robust and genetically tractable host for expressing large, complex biosynthetic gene clusters (BGCs) from other, often difficult-to-culture, myxobacteria. nih.govresearchgate.netresearchgate.net This approach overcomes limitations associated with the native producers, such as slow growth rates or resistance to genetic manipulation. nih.gov

Successful heterologous expression of various myxobacterial BGCs, including those for myxopyronin, epothilone, and miuraenamide, in M. xanthus has been reported, in some cases leading to significantly improved product titers compared to the original strains. nih.govresearchgate.netuni-saarland.de For instance, the expression of the miuraenamide A BGC in M. xanthus resulted in a 20-fold increase in yield and a 4.5-fold reduction in cultivation time compared to the native producer, "Paraliomyxa miuraensis". nih.gov These successes highlight the potential of M. xanthus as a "superhost" for producing myxalamids and their engineered derivatives. Strategies to further optimize production in the heterologous host include the development of dedicated chassis strains with deleted native BGCs to reduce metabolic competition and the use of strong constitutive promoters to drive expression of the target cluster. asm.orgacs.org

The myxalamid BGC, which is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, is an excellent candidate for combinatorial biosynthesis. nih.gov This powerful technique involves the genetic reprogramming of biosynthetic pathways to create "non-natural" natural products. nih.gov The modular nature of PKS and NRPS systems allows for the swapping of domains or entire modules to alter the final chemical structure. nih.govnih.gov

Analysis of the myxalamid BGC from S. aurantiaca revealed its composition, including a terminal NRPS module (MxaA) that incorporates alanine. nih.gov The potential to manipulate such combined PKS/NRPS systems through techniques like module-swapping opens a pathway to generate novel hybrid structures. nih.gov While specific published examples of applying combinatorial biosynthesis to the myxalamid pathway to generate and test new derivatives are limited, the principles have been successfully demonstrated with other myxobacterial gene clusters. For example, a study on myxochromide biosynthesis demonstrated that the combinatorial exchange of NRPS genes from different myxochromide BGCs in a heterologous M. xanthus host led to the production of novel lipopeptide structures. rsc.org This provides a strong proof-of-concept for applying similar domain and module swapping strategies to the myxalamid BGC to create a library of new chemical entities.

Molecular and Cellular Mechanism of Action of Myxalamid B

Inhibition of Mitochondrial Respiration

Myxalamid B's primary mechanism of action involves the potent inhibition of the mitochondrial respiratory chain, a fundamental process for cellular energy production in eukaryotes. researchgate.netbeilstein-journals.org

Specific Target: NADH:Ubiquinone Oxidoreductase (Complex I)

The specific target of this compound within the respiratory chain is Complex I, also known as NADH:ubiquinone oxidoreductase. researchgate.netnih.govjst.go.jp This large multi-subunit enzyme complex is the first and largest of the five complexes of the electron transport chain in mitochondria. It plays a crucial role by oxidizing NADH and transferring electrons to ubiquinone. By blocking the electron flow at this initial stage, this compound effectively disrupts the entire process of oxidative phosphorylation. beilstein-journals.org

Biochemical Characterization of Complex I Inhibition in in vitro Systems (e.g., submitochondrial particles)

The inhibitory effect of this compound on Complex I has been biochemically characterized using in vitro systems, most notably with submitochondrial particles isolated from beef heart. researchgate.netnih.gov In these preparations, this compound was shown to inhibit NADH oxidation with a linear concentration dependence. researchgate.net

One study determined that a concentration of 170 pmol of this compound per mg of protein resulted in a 50% inhibition (IC50) of NADH oxidation. researchgate.net Difference spectroscopy experiments further confirmed that the addition of this compound to submitochondrial particles prevents the reduction of subsequent components of the electron transport chain, such as cytochrome b, when NADH is the electron donor. researchgate.net This demonstrates that the site of inhibition is indeed located within Complex I, prior to the reduction of ubiquinone. researchgate.net

ParameterValueSystem
IC50 (NADH Oxidation) 170 pmol/mg proteinBeef Heart Submitochondrial Particles

This table presents the determined IC50 value for this compound's inhibition of NADH oxidation.

Comparative Analysis with Other Complex I Inhibitors (e.g., Piericidin A)

The mechanism of this compound is often compared to other well-known Complex I inhibitors, such as Piericidin A. Both this compound and Piericidin A are known to block the electron transport chain at Complex I. researchgate.netbeilstein-journals.org They are thought to act in a competitive manner concerning the ubiquinone binding site. beilstein-journals.org This suggests that these inhibitors may share a similar or overlapping binding domain within the enzyme complex, thereby preventing the natural substrate, ubiquinone, from binding and accepting electrons. The structural similarities between these natural product inhibitors and the ubiquinone molecule are believed to contribute to their inhibitory activity.

Cellular Responses to this compound Exposure

The inhibition of mitochondrial Complex I by this compound triggers a cascade of cellular responses, primarily related to energy metabolism and cell fate.

Impact on ATP Production and Energy Metabolism in Eukaryotic Cells

As a direct consequence of the inhibition of the mitochondrial respiratory chain, this compound significantly impacts cellular ATP production. The electron transport chain is tightly coupled to oxidative phosphorylation, the process that generates the vast majority of ATP in aerobic organisms. By halting the flow of electrons at Complex I, this compound effectively uncouples these processes, leading to a sharp decline in the synthesis of ATP. This disruption of energy metabolism is a key factor in the compound's biological effects. Cells exposed to this compound are deprived of their primary energy source, which can lead to a variety of downstream cellular dysfunctions.

Induction of Apoptosis in Sensitive Cellular Models

A critical cellular response to severe energy deprivation and mitochondrial dysfunction is the induction of apoptosis, or programmed cell death. mdpi.com The inhibition of the electron transport chain is a known trigger for the intrinsic apoptotic pathway. frontiersin.org By disrupting mitochondrial function, this compound can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating a caspase cascade that culminates in cell death. This mechanism is particularly relevant in the context of cancer cells, which often have a high energy demand and can be more susceptible to agents that target mitochondrial respiration. mdpi.com The ability of antibiotics that disrupt mitochondrial function to induce apoptosis is a recognized anti-cancer mechanism. mdpi.com

Effects on Cellular Membrane Integrity and Function

The structural characteristics of this compound, featuring a long, unsaturated fatty acid-like chain, suggest an ability to interact with and insert into the lipid bilayer of cellular membranes. ontosight.aiopen.edu This insertion can disrupt the normal architecture and fluidity of the membrane, leading to a loss of integrity. open.edulibretexts.org Such disruptions can cause the leakage of cellular contents and ultimately lead to cell death. open.edu

Research indicates that the disruption of cellular membranes is a key aspect of the antimicrobial and antifungal properties of this compound. ontosight.ai The integrity of the plasma membrane is crucial for maintaining the internal environment of the cell, and its compromise by this compound represents a significant aspect of its mechanism of action. Eukaryotic cells have evolved complex repair mechanisms to reseal their membranes after injury to prevent cell lysis. nih.gov

It's important to note that while membrane disruption is a factor, the more specific and potent action of this compound lies in its inhibition of the electron transport chain. researchgate.netsmolecule.com

Studies on Specificity and Selectivity Towards Different Biological Systems

This compound exhibits a notable degree of specificity and selectivity in its biological activity, primarily targeting eukaryotic organisms such as yeasts and molds, as well as some Gram-positive bacteria. researchgate.netnih.gov Conversely, Gram-negative bacteria are largely resistant to its effects. researchgate.net This selectivity is rooted in its primary molecular target: the NADH:ubiquinone oxidoreductase, also known as Complex I, of the mitochondrial respiratory chain. researchgate.netnih.gov

The fundamental differences between prokaryotic and eukaryotic cells play a crucial role in the selectivity of this compound. pearson.comnih.govresearchgate.net Eukaryotic cells possess mitochondria, the site of the electron transport chain and the target of this compound. nih.govresearchgate.net Prokaryotic cells, lacking mitochondria, have a different organization for their respiratory processes, which are generally not as susceptible to this compound. pearson.comnih.govresearchgate.net

The table below summarizes the inhibitory action of this compound on different biological systems, highlighting its selective nature.

Biological SystemTargetEffectReference
Eukaryotic Cells (Yeasts, Molds) Mitochondrial Respiratory Chain (Complex I)Inhibition of cellular respiration, leading to cell death. researchgate.netsmolecule.comnih.gov
Gram-Positive Bacteria Varies; potential membrane disruption and other targets.Antibacterial activity observed. researchgate.net
Gram-Negative Bacteria Generally resistant.Lack of significant inhibitory effect. researchgate.net
Beef Heart Submitochondrial Particles NADH:ubiquinone oxidoreductase (Complex I)Potent inhibition of the respiratory chain. researchgate.netnih.gov

This compound's mechanism of action is often compared to that of piericidin A, another known inhibitor of Complex I. researchgate.net Studies have shown that this compound binds at a specific site on the NADH dehydrogenase component of Complex I. researchgate.net

Furthermore, research into vacuolar-type H+-ATPases (V-ATPases) has identified these proton pumps as crucial for various cellular processes in eukaryotes, including the acidification of intracellular compartments. thno.orgnih.govatlasgeneticsoncology.orgnih.gov While this compound's primary target is Complex I, the broader class of myxobacterial-derived compounds includes inhibitors of V-ATPases, such as archazolid and bafilomycin. nih.govnih.govresearchgate.net This highlights the diverse molecular targets of natural products from myxobacteria.

The specificity of this compound for eukaryotic respiratory chains makes it a valuable tool for studying mitochondrial function and a potential lead compound for the development of antifungal agents. smolecule.comnih.gov

Biological Activities of Myxalamid B and Analogues in Research Models

Antitumor and Cytotoxic Activities in Cellular Assays

In addition to its antimicrobial properties, Myxalamid B and related compounds from myxobacteria have been noted for their antitumor and cytotoxic potential. ontosight.aifrontiersin.orgmdpi.com This activity is mechanistically linked to their ability to inhibit the mitochondrial electron transport system, a critical pathway for energy production in rapidly proliferating cancer cells. mdpi.com

Myxalamids are recognized for their potential cytotoxic and antiproliferative activities. ontosight.aimdpi.com While specific dose-response data and IC50 values for purified this compound against a panel of cancer cell lines are not extensively detailed in the reviewed literature, studies on crude or fractionated extracts from myxobacteria known to produce these compounds show significant effects. For instance, extracts from Myxococcus xanthus, the producer of myxalamids, have demonstrated inhibitory activity against cancer cell lines. jmchemsci.com One study reported that extracts from a Myxococcus strain (GL41) exhibited an IC50 value of 6.25 ± 0.07 µg/mL against the MDA-MB-231 human breast cancer cell line. jmchemsci.com However, the precise contribution of this compound to this activity was not quantified. General statements in the literature confirm that myxalamids possess antitumor properties, but further research is required to establish specific dose-response curves for the pure compound against various cancer cell lines. ontosight.aimdpi.comontosight.ai

Table 2: Cancer Cell Lines Investigated in the Context of Myxobacterial Metabolites This table lists cancer cell lines that have been tested with myxobacterial extracts which may contain myxalamids, or for which myxalamids are generally cited as having potential activity.

Cell Line Cancer Type Compound Tested Finding
MDA-MB-231 Breast Cancer Crude extract from Myxococcus sp. IC50 of 6.25 µg/mL reported for extract jmchemsci.com
B16 Melanoma Methanol (B129727) extract from myxobacterium AHB125 IC50 of 0.0082 µg/mL reported for extract jsu.edu.cn
SGC7901 Gastric Cancer Methanol extract from myxobacterium AHB125 IC50 of 0.0082 µg/mL reported for extract jsu.edu.cn
CL02 Cancer Cell Line Not specified myxalamid analogue Potent cytotoxicity with IC50 values reported researchgate.net

Note: The IC50 values listed are for crude or partially purified extracts and not for isolated this compound. The specific activity of pure this compound in these cell lines requires further investigation.

The cytotoxic activity of this compound is linked to its ability to induce apoptosis, or programmed cell death. ontosight.aimdpi.com The primary mechanism for this is its inhibition of mitochondrial Complex I. frontiersin.orgbeilstein-journals.org The mitochondrial respiratory chain is a central player in the intrinsic pathway of apoptosis. mdpi.com

Inhibition of Complex I by this compound disrupts the electron flow, leading to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). mdpi.com These events are critical triggers for apoptosis. They lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. mdpi.com The release of cytochrome c initiates a cascade of events, including the formation of the apoptosome and the activation of caspases, which are the executioner enzymes that dismantle the cell, leading to apoptotic cell death. mdpi.comembopress.org Therefore, the antitumor effect of this compound can be mechanistically traced from its specific molecular target, Complex I, to the broader cellular outcome of apoptosis.

Dose-Response Relationships in Various Cancer Cell Lines (e.g., in vitro)

Antifungal Activities against Pathogenic Fungi

This compound, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, has demonstrated notable antifungal properties. smolecule.comnih.gov Research has shown its activity against a variety of yeasts and molds, positioning it as a compound of interest in the search for new antifungal agents. smolecule.comresearchgate.net The primary mechanism behind its antifungal action is the inhibition of the mitochondrial respiratory chain at complex I (NADH:ubiquinone oxidoreductase), a process crucial for cellular respiration in eukaryotic organisms like fungi. smolecule.comnih.gov This mode of action explains its potent and specific activity against these pathogens. smolecule.com

Initial studies have characterized the antifungal spectrum of this compound, revealing its effectiveness against several pathogenic fungi. While comprehensive data, particularly in the form of Minimum Inhibitory Concentration (MIC) values, remains limited in publicly available research, early findings provide a solid foundation for its antifungal potential. The available data from agar (B569324) diffusion assays, which measure the diameter of the zone of growth inhibition, indicates a broad spectrum of activity.

Detailed research findings on the antifungal activity of this compound against various pathogenic fungi are presented below.

Research Findings on this compound

The antifungal activity of this compound has been evaluated against a panel of pathogenic yeasts and molds. The following table summarizes the inhibitory effects observed in these studies. The data is presented as the diameter of the inhibition zone, which correlates with the susceptibility of the fungus to the compound.

Pathogenic FungusInhibition Zone Diameter (mm)
Saccharomyces cerevisiae IS 5618
Candida albicans15
Mucor hiemalis18
Aspergillus niger12
Penicillium notatum12
Paecilomyces variotii15
Rhodotorula glutinis14

The data indicates that this compound is active against both yeast-like fungi, such as Saccharomyces cerevisiae and Candida albicans, and filamentous fungi (molds), including Mucor hiemalis, Aspergillus niger, and Penicillium notatum. smolecule.com

Information regarding the specific antifungal activities of this compound analogues is not extensively detailed in the currently available scientific literature. However, the myxalamid class of compounds, in general, is recognized for its antifungal properties. smolecule.comresearchgate.net

Structure Activity Relationship Sar Studies of Myxalamid B

Correlating Structural Moieties with Biological Efficacy

Conversely, the eastern, α-pyrone-containing portion of the molecule appears to be more sensitive to structural changes. uni-saarland.de Even minor alterations in this region can lead to a significant decrease or complete loss of inhibitory activity, highlighting its critical role in the molecule's function. uni-saarland.de

The biological activity of myxalamids, including Myxalamid B, is attributed to their ability to inhibit the respiratory chain at the level of complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net This inhibition disrupts cellular respiration, leading to the observed antibacterial and antifungal effects. nih.govmdpi.com

Impact of Polyene Chain Configuration on Activity

The polyene chain is a defining characteristic of the myxalamid structure. An all-trans configuration has been proposed for this chain, and its length and rigidity are thought to be important for biological activity. uni-saarland.de The extended, conjugated system of double bonds likely plays a role in the molecule's interaction with its target site within the respiratory complex. While detailed studies specifically on the impact of altering the polyene chain configuration of this compound are not extensively documented in the provided results, the general importance of the polyene structure in similar antibiotics suggests that changes in length, geometry (cis/trans isomerism), or the introduction of substituents could significantly modulate its efficacy.

SAR of Myxalamid Analogues (A, C, D, K)

Myxalamids are a family of related compounds, with analogues A, C, and D being co-produced with this compound by Myxococcus xanthus. nih.govresearchgate.net These naturally occurring analogues differ in the starter unit that initiates their biosynthesis, resulting in variations in the alkyl group at the "western" end of the molecule. researchgate.net

Analogue Distinguishing Feature
Myxalamid AR=CH3CH2(CH3)CH-
This compoundR=(CH3)2CH-
Myxalamid CR=CH3CH2-
Myxalamid DR=CH2-

This table is based on information from reference researchgate.net.

The isolation and characterization of these analogues have been fundamental to early SAR understanding, demonstrating that the biosynthetic machinery can accommodate different starter units and that these structural variations are tolerated to the extent that biological activity is retained. nih.gov The relative activities of these natural analogues provide insight into the steric and electronic requirements at this position of the molecule.

Further diversification has been achieved through mutasynthesis, a technique that involves genetically blocking the biosynthesis of the natural starter unit and feeding synthetic analogues to the culture. uni-saarland.dehelmholtz-hips.de This has led to the generation of novel myxalamids, including Myxalamid K, and has expanded the scope of SAR studies by allowing for the introduction of a wider range of chemical functionalities. uni-saarland.dehelmholtz-hips.de

Chemical Synthesis of Myxalamid B and Its Analogues

Total Synthesis Strategies for Myxalamid A (as a related myxalamid)

The total synthesis of myxalamids, particularly Myxalamid A, has been a subject of interest for several research groups. These synthetic endeavors serve as a platform to validate stereochemical assignments and to develop and showcase powerful new reactions for the construction of complex acyclic molecules.

The synthesis of the myxalamid backbone relies heavily on methods developed for polyketide synthesis, which involves the iterative coupling of small carboxylic acid-derived units. Key strategies have focused on achieving high levels of stereocontrol over large distances within the molecule.

One notable approach involves a highly convergent and protecting-group-free total synthesis of (-)-Myxalamid A. nih.gov This strategy utilized a stereoselective vinylogous Mukaiyama aldol (B89426) reaction to construct a key fragment. nih.govresearchgate.net The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound with high stereoselectivity. researchgate.net Another critical step was the use of an Evans asymmetric aldol reaction, which allows for excellent 1,2-stereocontrol. nih.gov This initial stereocenter is then used to direct the stereochemistry of subsequent transformations, such as an enolate Claisen rearrangement to establish remote stereocenters. nih.gov

A significant advance highlighted in myxalamid synthesis is the use of Burke's N-methyliminodiacetic acid (MIDA) boronates. nih.govresearchgate.net These air- and chromatographically-stable boronates serve as robust coupling partners in Suzuki-Miyaura cross-coupling reactions, facilitating the convergent assembly of complex fragments late in the synthetic sequence. nih.gov

Table 1: Key Reactions in Myxalamid A Total Synthesis

Reaction Type Description Key Features in Myxalamid Synthesis Reference
Vinylogous Mukaiyama Aldol Reaction An aldol reaction of a vinylketene silyl (B83357) N,O-acetal with an aldehyde. Used for the stereoselective formation of a key fragment in a protecting-group-free synthesis. nih.govresearchgate.net
Evans Asymmetric Aldol Reaction An aldol reaction using a chiral oxazolidinone auxiliary to induce high stereoselectivity. Established the initial 1,2-stereocontrol which directed subsequent stereochemical outcomes. nih.gov
Enolate Claisen Rearrangement A researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether derivative. Used to transfer stereochemical information to create remote stereocenters (1,4,5-relationship). nih.gov
Stille/Suzuki-Miyaura Cross-Coupling Palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Employed in a one-pot sequence using a MIDA boronate to connect the left- and right-hand fragments of the molecule. nih.govresearchgate.net

A defining feature of the myxalamids is their conjugated polyene system. The stereoselective construction of this chain is a crucial aspect of their total synthesis. The geometry of the double bonds must be precisely controlled to match the natural product.

The synthesis of Myxalamid A has demonstrated effective strategies for building the polyene structure. nih.gov One approach involved the creation of a dienyne fragment, which was then subjected to hydroboration with catecholborane. nih.gov This reaction adds a boron group across the alkyne with cis-stereoselectivity, which, after oxidation, leads to an E-vinylborane. This intermediate was then used in a Suzuki coupling reaction with a Z-iodotriene fragment to complete the full polyene chain of Myxalamid A with the correct stereochemistry. nih.gov

The combination of Stille and Suzuki-Miyaura cross-coupling reactions in a one-pot procedure has also been effectively used to assemble the polyene backbone from smaller, stereodefined fragments. nih.gov This convergent approach is highly efficient as it allows for the rapid construction of the complex carbon skeleton from advanced intermediates. nih.govresearchgate.net

Key Methodological Advances in Polyketide Synthesis

Semi-synthetic Approaches to Modify Myxalamid B

Semi-synthesis, which involves the chemical modification of a natural product isolated from its biological source, is a powerful tool for generating analogues with potentially improved properties or for probing biological function. While total synthesis provides access to any desired analogue, semi-synthesis can be more practical when the natural product is readily available through fermentation.

For myxalamids, mutasynthesis has been explored as a means to generate structural diversity. uni-saarland.de Mutasynthesis involves feeding a genetically engineered organism, which is blocked in the biosynthesis of a particular precursor, with synthetic analogues of that precursor. The organism's biosynthetic machinery then incorporates the synthetic precursor to produce a novel natural product derivative. This technique has been used to create new myxalamid analogues and to investigate the origin of the isobutyryl-CoA starter unit for this compound biosynthesis. uni-saarland.de Such approaches offer a bridge between biosynthetic methods and chemical synthesis to expand the chemical space around the myxalamid core. uni-saarland.de

Derivatization Strategies for Research Applications (e.g., affinity probes, mechanism studies)

To investigate the mechanism of action of bioactive compounds like this compound, researchers often employ derivatization strategies to create chemical probes. These probes can be used in biochemical and cell-based assays to identify the molecular target and elucidate the biological pathways involved.

Affinity probes are analogues that typically contain a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent modification of the target protein. While specific examples for this compound are not extensively detailed in the literature, general strategies for natural product derivatization are applicable. For instance, the amide or hydroxyl functionalities of this compound could serve as handles for chemical modification.

Another application of derivatization is for analytical purposes, such as in metabolic studies or for quantification. For example, chemical derivatization is often used to increase the volatility and thermal stability of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). acs.org This involves treating the analyte with a reagent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to convert polar functional groups into less polar silyl ethers. acs.org These techniques are crucial for studying the biosynthesis and metabolism of complex natural products.

Analytical Methodologies for Myxalamid B Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the high-throughput screening and metabolite profiling of microbial extracts, including those containing Myxalamid B. jmb.or.krnih.gov This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

In a typical workflow, crude or partially purified extracts from Myxococcus xanthus cultures are injected into an LC system. jmb.or.kr The compounds are separated based on their physicochemical properties as they pass through a chromatographic column. The eluent is then introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used method to generate ions of the metabolites, which are then analyzed. nih.govresearchgate.net

Metabolite profiling is achieved by analyzing the retention time, the mass-to-charge ratio (m/z) of the molecular ion, and the specific fragmentation patterns generated by MS/MS analysis. jmb.or.krkstudy.com For this compound, the protonated molecule [M+H]⁺ is typically observed. jmb.or.kr The LC-MS/MS-based approach allows for rapid differentiation between known and unknown compounds, significantly accelerating the discovery of novel metabolites and minimizing the redundant rediscovery of known ones. jmb.or.krresearchgate.net

Table 1: LC-MS/MS Data for Myxalamid Series Compounds jmb.or.kr
CompoundObserved m/z [M+H]⁺Molecular Formula
Myxalamid C388C24H37NO3
This compound402C25H40NO3
Myxalamid A416C26H41NO3
Myxalamid K430C26H43NO4

High-Resolution Mass Spectrometry (HR-MS) for Identification of Novel Analogues

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and identifying novel analogues. labmanager.com Techniques like Fast Atom Bombardment (FAB) HR-MS, Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, and Quadrupole Time-of-Flight (Q-TOF) MS are employed in myxobacterial research. jmb.or.kramazonaws.comlcms.cz

The high mass accuracy of HR-MS allows for the confident assignment of molecular formulas. For instance, the molecular formula of this compound was determined as C₂₅H₄₀NO₃ based on an HR FAB-MS measurement of its protonated molecule [M+H]⁺ at an m/z of 402.2987 (calculated for 402.3008). jmb.or.kr This level of precision is critical for distinguishing between compounds with very similar nominal masses.

The combination of LC-MS/MS fragmentation data with HR-MS is a powerful strategy for structural elucidation. researchgate.net This approach was successfully used to identify Myxalamid K, a new analogue from M. xanthus. jmb.or.krnih.gov The analysis of fragmentation patterns suggests the core structure, while HR-MS confirms the elemental composition of the parent ion and its fragments, leading to the identification of the novel compound. jmb.or.kr

Table 2: HR-MS Data for this compound Identification jmb.or.kr
CompoundIon TypeCalculated m/zMeasured m/z (HR-MS)Molecular Formula
This compound[M+H]⁺402.3008402.2987C25H40NO3

Chromatographic Separation Techniques (e.g., HPLC, TLC) for Purity and Isolation

The isolation and purification of this compound from complex fermentation broths involve various chromatographic techniques. nih.govresearchgate.net Column chromatography is a fundamental step for the initial fractionation of the crude extract. researchgate.net The stationary phase is typically silica (B1680970) gel, and a gradient of solvents with increasing polarity is used to elute the compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of this compound to a high degree of purity. google.com Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient, is commonly employed for separating polyketides like the myxalamids. lcms.cz

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive analytical tool throughout the purification process. miamioh.eduresearchgate.net It is used to monitor the progress of the column chromatography separation, check the purity of collected fractions, and optimize the solvent systems for HPLC. google.commiamioh.edu The retention factor (Rf) value of a compound on a TLC plate provides an indication of its polarity and helps in its identification when compared with a known standard. researchgate.net

Table 3: Example Chromatographic Techniques for this compound Research
TechniqueStationary PhaseTypical Mobile PhaseApplication
Column ChromatographySilica Geln-Hexane/Ethyl Acetate (B1210297) GradientInitial fractionation of crude extract researchgate.net
TLCSilica Gel Platen-Hexane/Ethyl Acetate MixturesPurity assessment and reaction monitoring miamioh.edu
Preparative HPLCReversed-Phase (C18)Water/Acetonitrile Gradient with 0.1% Formic AcidFinal purification and isolation lcms.czgoogle.com

Spectroscopic Techniques (e.g., UV-Vis) for Detection and Quantification in Research Contexts

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the detection and quantification of this compound. technologynetworks.com The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths. technologynetworks.comwepub.org The conjugated polyene system present in the structure of this compound acts as a chromophore, giving it a characteristic UV-Vis absorption spectrum. researchgate.net

The UV-Vis spectrum of this compound in methanol exhibits distinct absorption maxima, which can be used for its identification in various samples. researchgate.net In research published in 1983, the UV spectrum of this compound was shown to have absorption maxima at 232 nm and 313 nm. researchgate.net This spectral signature is useful for detecting the presence of myxalamids during chromatographic separations, as HPLC systems are often equipped with a UV-Vis or diode-array detector (DAD).

Furthermore, according to the Beer-Lambert law, the absorbance of a compound in solution is directly proportional to its concentration. mdpi.com This relationship allows for the quantification of this compound in solutions, which is essential for various research applications, although not for determining clinical dosage. The technique is non-destructive, allowing the sample to be used for further analyses. technologynetworks.com

Table 4: UV Absorption Maxima for this compound researchgate.net
CompoundSolventAbsorption Maxima (λmax)
This compoundMethanol232 nm, 313 nm

Future Research Directions and Perspectives on Myxalamid B

Deeper Elucidation of Biosynthetic Enzyme Structures and Functions

The biosynthesis of Myxalamid B is accomplished by a fascinating hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. nih.gov While the gene cluster from Stigmatella aurantiaca Sga15 has been identified and sequenced, a detailed structural and mechanistic understanding of the encoded enzymes is a critical frontier for future research. nih.govjmb.or.kr

A primary objective is to obtain high-resolution crystal structures of the key enzymatic domains. Of particular interest is the terminal NRPS, MxaA, which catalyzes the final steps of the biosynthesis. This enzyme possesses a unique N-terminal domain with homology to NAD-binding proteins, which is responsible for a novel mechanism of reductive chain release, ultimately forming the 2-amino-propanol moiety of the myxalamids. nih.govescholarship.org Elucidating the three-dimensional structure of MxaA would provide unprecedented insight into this unusual catalytic process, revealing the molecular basis for substrate recognition and the reductive release mechanism.

Furthermore, the myxalamid PKS assembly line contains modules with unconventional features. For instance, one of the PKS modules is encoded on two separate genes, mxaB1 and mxaB2, a rare organization that warrants structural investigation to understand how the domains from two different polypeptides cooperate. nih.gov Detailed biochemical assays are needed to confirm the substrate specificity of each acyltransferase (AT) domain, as consensus sequences are not always reliable predictors in myxobacterial systems. nih.gov

Table 1: Key Enzymes in Myxalamid Biosynthesis and Their Research Objectives

Enzyme/DomainFunctionFuture Research Focus
PKS Modules Catalyze the assembly of the polyketide backbone. smolecule.comStructural analysis of the split module (MxaB1/MxaB2); Biochemical characterization of AT domain specificity.
MxaA (NRPS) Extends the polyketide with alanine (B10760859) and performs reductive chain release. nih.govHigh-resolution crystallography of the full enzyme; Mechanistic studies of the N-terminal reductase domain.
Thioesterase (TE)/ Reductase Domain Catalyzes the final release of the completed molecule from the synthase. nih.govStructural and functional analysis of the chain-releasing reductase domain to understand the novel release mechanism. escholarship.org

Rational Design and Synthesis of Novel Myxalamid Analogs with Enhanced Specificity

A comprehensive understanding of the biosynthetic enzymes will pave the way for the rational design and engineering of novel myxalamid analogs. By manipulating the PKS and NRPS modules, it will be possible to generate a library of new compounds with potentially improved potency, selectivity, or pharmacokinetic properties. This field, often termed combinatorial biosynthesis, has shown great promise for other complex natural products like epothilones. mdpi.comtandfonline.com

Future work should focus on structure-guided mutagenesis of the biosynthetic enzymes. For example, altering the substrate specificity of the PKS loading module could allow for the incorporation of different starter units, leading to analogs with modified lipophilic side chains. Mutasynthesis, a technique where synthetic precursor analogs are fed to a mutant strain blocked in the early stages of the biosynthetic pathway, has already been used to generate myxalamid derivatives and can be further exploited. helmholtz-hips.deuni-saarland.de

Engineering the MxaA NRPS is another exciting prospect. Modifying its reductase domain could alter the final reductive release step, potentially yielding analogs with different terminal functionalities. The combination of genetic engineering, synthetic biology tools, and chemical synthesis will be a powerful strategy to create a diverse range of myxalamid-based molecules for biological screening. nih.gov

Investigation of Ecological Roles in Myxobacterial Predation and Inter-microbial Interactions

Myxobacteria are well-known microbial predators that utilize a sophisticated array of secondary metabolites as weapons in their "wolf-pack" hunting strategy. beilstein-journals.orgresearchgate.net While this compound exhibits potent antifungal and antibacterial activity, its specific ecological function remains to be conclusively determined. It is hypothesized to be a key component of the predatory arsenal (B13267) of producing organisms like Myxococcus xanthus. researchgate.netresearchgate.net

Future ecological studies must focus on dissecting the precise role of this compound. This can be achieved by generating a specific gene knockout mutant in which the myxalamid biosynthetic gene cluster is inactivated. Comparative predation assays between the wild-type strain and the non-producing mutant against a panel of diverse prey microorganisms (both bacteria and fungi) would directly assess the contribution of myxalamid to predatory success. nih.gov

Furthermore, research should investigate whether this compound plays other roles in microbial communities, such as defense against other predators, or as a signaling molecule in intra-species or inter-species communication. tu-dortmund.de The delivery mechanism of the compound, possibly via outer membrane vesicles (OMVs), is another area ripe for investigation. tu-dortmund.de Understanding the ecological context of this compound production could provide insights into its natural bioactivity and guide the selection of targets for therapeutic development.

Advanced Genome Mining for Novel Myxalamid-like BGCs

The "genomic era" of natural product discovery has revealed that myxobacteria possess a vast and largely unexplored biosynthetic potential. mdpi.com Genome mining, the process of searching sequenced genomes for biosynthetic gene clusters (BGCs), is a powerful tool for discovering novel natural products. researchgate.netnih.gov A key future direction is to apply advanced genome mining strategies to find novel BGCs related to the myxalamid cluster.

By using the amino acid and nucleotide sequences of the this compound BGC from S. aurantiaca as a query, researchers can screen the rapidly growing databases of myxobacterial genomes. jmb.or.kr This approach has already proven successful in identifying the phenalamide BGC in Myxococcus stipitatus, which shows significant homology to the myxalamid cluster and produces a structurally related compound. jmb.or.kr

Future efforts should employ sophisticated bioinformatics platforms like antiSMASH and BiG-SCAPE to not only identify homologous clusters but also to predict the chemical structures of their products. jmb.or.krmdpi.com This computational approach, when coupled with advanced analytical techniques like mass spectrometry-based metabolomics, can guide the targeted isolation of new myxalamid-like molecules from previously uncharacterized myxobacterial strains. researchgate.net This strategy holds the potential to uncover a whole new family of myxalamid-related compounds with diverse structural modifications and biological activities.

Table 2: Genome Mining Strategy for Myxalamid-like BGCs

StepDescriptionTools/MethodsExpected Outcome
1. Query Selection Use the known Myxalamid BGC sequence from S. aurantiaca Sga15. jmb.or.krGenBank, Public DatabasesA defined DNA/protein sequence for homology searches.
2. Database Screening Search public and private genome databases of myxobacteria.BLAST, antiSMASH, BiG-SCAPE, CORASON mdpi.comjmb.or.krIdentification of homologous BGCs in other myxobacterial strains.
3. Structural Prediction Analyze the domain organization of new BGCs to predict the structure of the metabolite.antiSMASH analysis of PKS/NRPS modules. jmb.or.krPutative structures of novel myxalamid-like compounds.
4. Targeted Isolation Cultivate the identified strains and use metabolomics to find the predicted compounds.LC-MS/MS, NMR researchgate.netIsolation and structure elucidation of new natural products.

Systems Biology Approaches to Understand Myxalamid Production and Function

Future research should focus on integrating multi-omics datasets—including genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics—from myxalamid-producing strains grown under various conditions. This will help to build comprehensive models of the regulatory networks that control the expression of the myxalamid BGC. For instance, transcriptomics can reveal which transcription factors and signaling pathways are activated concurrently with myxalamid production.

These models can then be used to rationally engineer strains for enhanced production, a significant challenge in myxobacterial biotechnology. nih.gov By understanding the complex interplay between primary metabolism, secondary metabolism, and cellular development, researchers can devise strategies to optimize fermentation conditions or genetically modify regulatory pathways to boost the yield of this compound and its rationally designed analogs. nih.govnih.gov This systems-level understanding is the final piece of the puzzle, connecting the gene to the molecule and the molecule to its ultimate function.

Q & A

Q. What experimental methodologies are essential for identifying and characterizing Myxalamid B in microbial extracts?

  • Methodological Answer : To identify this compound, combine high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . For microbial extracts, employ bioassay-guided fractionation to isolate bioactive compounds, followed by HPLC purification with UV/Vis detection (λ~260 nm for polyketide derivatives like this compound) . Validate purity using analytical TLC and corroborate with genomic analysis of biosynthetic gene clusters in Myxococcus xanthus to confirm compound origin .

Q. How can researchers design experiments to study the biosynthesis pathway of this compound?

  • Methodological Answer : Use gene knockout strategies (e.g., CRISPR/Cas9) to disrupt putative biosynthetic genes in Myxococcus xanthus and analyze metabolite profiles via LC-MS to identify pathway interruptions . Complement with heterologous expression of candidate gene clusters in model hosts (e.g., E. coli) to reconstitute pathway segments . Incorporate isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation into this compound’s polyketide backbone .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across different microbial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific regulatory pathways or culture condition variability . To resolve:
  • Perform standardized fermentation (e.g., controlled pH, temperature, and nutrient regimes) across strains .
  • Use transcriptomic profiling (RNA-seq) to compare gene expression in high- vs. low-producing strains .
  • Apply statistical meta-analysis to existing datasets, accounting for variables like extraction solvents and assay endpoints (e.g., MIC values vs. growth inhibition curves) .

Q. How can researchers optimize the experimental design for studying this compound’s mechanism of action against resistant bacterial strains?

  • Methodological Answer :
  • Use chemo-proteomic approaches (e.g., affinity-based protein profiling) to identify cellular targets .
  • Combine time-kill assays with synergy studies (checkerboard assays) to evaluate interactions with conventional antibiotics .
  • Validate findings in persister cell models by exposing biofilms to sub-inhibitory this compound concentrations and quantifying viability via flow cytometry .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Apply cryo-electron microscopy (cryo-EM) for large-derivative complexes or X-ray crystallography for crystalline forms .
  • Use computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .
  • For stereochemical determination, employ chiral chromatography coupled with circular dichroism (CD) spectroscopy .

Methodological and Reproducibility Considerations

Q. How should researchers ensure reproducibility when documenting this compound synthesis protocols?

  • Methodological Answer :
  • Follow FAIR data principles : Provide raw spectral data (NMR, MS) in supplementary materials with explicit processing parameters (e.g., solvent peaks, integration thresholds) .
  • Detail strain deposition (e.g., DSMZ accession numbers for Myxococcus xanthus mutants) and culture conditions (media composition, agitation speed) .
  • Use electronic lab notebooks with version control to track iterative protocol adjustments .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s ecological roles?

  • Methodological Answer :
  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., “Does this compound production in Myxococcus xanthus (Population) enhance competitive fitness (Outcome) against Streptomyces spp. (Comparison) in soil microcosms (Intervention) over 72 hours (Time)?” .
  • Ground hypotheses in evolutionary theory , such as resource competition or antagonistic co-evolution .

Data Analysis and Reporting

Q. How should researchers analyze conflicting metabolomic data in this compound studies?

  • Methodological Answer :
  • Use multivariate analysis (e.g., PCA or PLS-DA) to distinguish technical noise from biological variation .
  • Cross-validate findings with genome mining tools (e.g., antiSMASH) to confirm biosynthetic potential in studied strains .
  • Report negative results transparently, detailing instrument calibration logs and negative controls .

Q. What criteria determine the inclusion/exclusion of this compound-related data in publications?

  • Methodological Answer :
  • Prioritize data that directly address the primary research question (e.g., bioactivity assays for mechanism studies) .
  • Exclude redundant chromatograms; instead, summarize key peaks in tables with RfR_f/retention times and UV maxima .
  • Deposit raw data in repositories like Figshare or Zenodo with DOI links in the manuscript .

Ethical and Collaborative Considerations

Q. How can collaborative teams mitigate bias in interpreting this compound’s therapeutic potential?

  • Methodological Answer :
  • Implement blinded analysis for bioactivity assays, where team members handling data are unaware of sample identities .
  • Establish pre-registered protocols (e.g., on Open Science Framework) to commit to analytical pipelines before data collection .
  • Disclose funding sources and conflicts of interest in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.